Cas no 1187385-63-2 (2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole)
2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole
- DB-364113
- 3-Bromo-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine
- DTXSID10675107
- BS-22755
- CS-0441781
- MFCD12756433
- 1187385-63-2
- AKOS015834593
- C13H8BrN3O
-
- MDL: MFCD12756433
- Inchi: 1S/C13H8BrN3O/c14-11-6-10(7-15-8-11)13-17-16-12(18-13)9-4-2-1-3-5-9/h1-8H
- InChI Key: MSUCGCFKPCQJKU-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(=C1)C1=NN=C(C2C=CC=CC=2)O1
Computed Properties
- Exact Mass: 300.98500
- Monoisotopic Mass: 300.98507g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- PSA: 51.81000
- LogP: 3.56110
2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM174985-25g |
2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole |
1187385-63-2 | 95% | 25g |
$320 | 2021-08-05 | |
| Chemenu | CM174985-5g |
2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole |
1187385-63-2 | 95% | 5g |
$126 | 2023-11-23 | |
| Chemenu | CM174985-25g |
2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole |
1187385-63-2 | 95% | 25g |
$377 | 2023-11-23 | |
| Matrix Scientific | 091314-250mg |
2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole, 95+% |
1187385-63-2 | 95+% | 250mg |
$152.00 | 2023-09-08 | |
| Matrix Scientific | 091314-1g |
2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole, 95+% |
1187385-63-2 | 95+% | 1g |
$336.00 | 2023-09-08 | |
| Matrix Scientific | 091314-5g |
2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole, 95+% |
1187385-63-2 | 95+% | 5g |
$945.00 | 2023-09-08 | |
| Fluorochem | 213129-1g |
2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole |
1187385-63-2 | 95% | 1g |
£50.00 | 2022-03-01 | |
| Fluorochem | 213129-5g |
2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole |
1187385-63-2 | 95% | 5g |
£150.00 | 2022-03-01 | |
| Fluorochem | 213129-25g |
2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole |
1187385-63-2 | 95% | 25g |
£450.00 | 2022-03-01 | |
| Alichem | A029194350-25g |
2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole |
1187385-63-2 | 95% | 25g |
$400.00 | 2023-09-04 |
2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole Suppliers
2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole
Introduction to 2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole (CAS No. 1187385-63-2) in Modern Chemical and Pharmaceutical Research
2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole, identified by the Chemical Abstracts Service Number (CAS No.) 1187385-63-2, is a heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its versatile structural framework and potential biological activities. This compound belongs to the oxadiazole class, a heterocyclic structure known for its broad spectrum of applications in medicinal chemistry, particularly as a scaffold for drug discovery. The presence of both bromine and phenyl substituents in its molecular structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for further functionalization.
The oxadiazole core in 2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole contributes to its stability and reactivity, which are critical factors in drug design. Oxadiazoles are known for their ability to act as electron-deficient centers, facilitating various chemical reactions such as nucleophilic substitution and cycloadditions. This property is particularly useful in the synthesis of more complex molecules, including those intended for therapeutic use. The bromine atom at the 5-position of the pyridine ring further enhances the compound's utility as a synthetic building block, allowing for further modifications through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
In recent years, there has been a growing interest in developing novel compounds based on oxadiazole derivatives due to their demonstrated efficacy in various biological assays. For instance, studies have shown that oxadiazole-containing molecules exhibit anti-inflammatory, antimicrobial, and anticancer properties. The phenyl group at the 5-position of 2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole may contribute to these bioactivities by influencing the compound's solubility and interactions with biological targets. Additionally, the pyridine moiety is known to enhance binding affinity to certain enzymes and receptors, making this compound a promising candidate for further exploration in drug development.
One of the most compelling aspects of 2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole is its potential application in the synthesis of small-molecule inhibitors targeting various diseases. For example, recent research has highlighted the use of oxadiazole derivatives in developing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The bromine substituent allows for easy introduction of other functional groups via palladium-catalyzed cross-coupling reactions, enabling the creation of libraries of derivatives with tailored properties. This flexibility makes it an attractive scaffold for high-throughput screening programs aimed at identifying new therapeutic agents.
The pharmaceutical industry has increasingly relied on heterocyclic compounds like 2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole due to their favorable pharmacokinetic profiles and reduced toxicity compared to traditional small-molecule drugs. The oxadiazole ring is particularly well-suited for drug design because it can be easily modified while maintaining structural integrity. Researchers have explored various derivatives of this class of compounds and have found them to be effective in modulating biological pathways associated with diseases such as Alzheimer's and Parkinson's. The ability to fine-tune the properties of these molecules through structural modifications has made them invaluable tools in medicinal chemistry.
Advances in computational chemistry have further accelerated the discovery and optimization of compounds like 2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole. Molecular modeling techniques allow researchers to predict the binding modes of these molecules to target proteins with high accuracy, enabling rational design of more potent and selective inhibitors. Additionally, virtual screening methods have been employed to identify novel derivatives with improved pharmacological properties. These computational approaches have significantly reduced the time and cost associated with drug discovery while enhancing the success rate of new molecule development.
The synthetic pathways for 2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oaxdiazole also warrant discussion due to their importance in producing high-quality material for research purposes. One common synthetic route involves the condensation of a suitable hydrazine derivative with a nitrile oxide or an isocyanate under controlled conditions. Subsequent bromination and phenylation steps yield the desired product with high yield and purity. These synthetic methods are well-established and can be adapted for large-scale production if needed.
The safety profile of 2-(5-Bromopyridin - 3 - yl) - 5 - phenyl - 1 , 3 , 4 - oxadiazole is another critical consideration in its application within pharmaceutical research. While preliminary studies suggest that this compound is relatively stable under standard laboratory conditions, further investigation is necessary to fully assess its toxicity and environmental impact. Researchers must adhere to strict guidelines when handling this compound to ensure safe laboratory practices are maintained throughout its synthesis and characterization.
In conclusion, 2 - ( 5 - Bromopyridin - 3 - yl ) - 5 - phenyl - 1 , 3 , 4 - oxadiazole ( CAS No . 1187385 - 63 - 2 ) represents a significant advancement in chemical pharmaceutical research due to its unique structural features and potential biological activities . Its versatility as a synthetic intermediate makes it an invaluable tool for developing new drugs targeting various diseases . As research continues , this compound is expected to play an increasingly important role in both academic studies and industrial applications .
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